Hydroxytuberosone
Overview
Description
Hydroxytuberosone is a natural pterocarpanone found in Kudzu vine . It has a molecular formula of C20H18O6 .
Synthesis Analysis
A biomimetic approach has been established to synthesize hydroxytyrosol from the hydroxylation of tyrosol. In this process, an EDTA-Fe 2+ coordination complex served as an active center to simulate tyrosine hydroxylase. H 2 O 2 and ascorbic acid were used as oxygen donor and hydrogen donor, respectively .Molecular Structure Analysis
The molecular structure of Hydroxytuberosone is complex, with a molecular weight of 354.4 g/mol . More detailed structural analysis would require specific tools and techniques .Physical And Chemical Properties Analysis
Hydroxytuberosone has a molecular weight of 354.4 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . More detailed physical and chemical properties would require specific analysis techniques .Scientific Research Applications
Hydroxyapatite–Carbon Nanotube Composites for Biomedical Applications : Hydroxyapatite, used in bone grafts, has been combined with carbon nanotubes to improve its mechanical properties for a wider range of clinical uses. The study discusses synthesis, processing, and potential applications of these composites (White, Best, & Kinloch, 2007).
Clinical Experience with Hydroxyurea : Hydroxyurea has been used in cancer therapy for over 30 years. This paper provides an overview of its diverse clinical applications and ongoing research to identify additional uses (Donehower, 1992).
Hydroxylation of Multi-Walled Carbon Nanotubes : Hydroxylated carbon nanotubes (MWCNTs-OH) have shown enhanced biocompatibility compared to pristine MWCNTs, with potential applications in the biomedical field (Liu, Liu, & Peng, 2016).
Biodistribution of Carbon Single-Wall Carbon Nanotubes in Mice : This study explores the distribution of hydroxylated carbon single-wall nanotubes in mice, providing insights into their potential biomedical applications (Wang et al., 2004).
Natural Compounds in Experimental Pharmacology and Drug Discovery : This editorial highlights the growing interest in natural compounds, including hydroxy flavones, for pharmacological applications (Trostchansky & Salomone, 2022).
Dietary Flavonoid Fisetin and Microtubule Dynamics in Prostate Cancer Cells : Fisetin, a hydroxyflavone, was found to bind to tubulin and stabilize microtubules, offering potential as a microtubule targeting agent in cancer treatment (Mukhtar et al., 2015).
properties
IUPAC Name |
1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,15,18-hexaen-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-18(2)5-3-11-7-13-15(9-14(11)26-18)25-17-19(22)6-4-12(21)8-16(19)24-10-20(13,17)23/h3-9,17,22-23H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSPTIAGLVOKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=CC(=O)C=CC45O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological targets have been investigated for Hydroxytuberosone and what are the potential implications?
A1: Hydroxytuberosone has shown promising in vitro inhibitory activity against α-glucosidase and lysine-specific histone demethylase 1 (LSD1) .
Q2: How does Hydroxytuberosone interact with α-glucosidase at a molecular level?
A2: Molecular docking and molecular dynamic simulations suggest that Hydroxytuberosone binds within the active pocket of α-glucosidase, forming hydrogen bonds with the amino acid ASP307 located on a loop at the entrance of the active site . This interaction potentially blocks the enzyme's active site, inhibiting its activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.